Bienvenue dans la boutique en ligne BenchChem!

3-Hydroxy-1-(2-methoxyethyl)-2-methylpyridin-4(1H)-one

Iron chelation Oral bioavailability 59Fe excretion assay

3-Hydroxy-1-(2-methoxyethyl)-2-methylpyridin-4(1H)-one (CAS 118178-79-3, also designated CP51) is a synthetic, bidentate 3-hydroxypyridin-4-one (HPO) iron(III) chelator belonging to a well-characterized family of orally active ligands developed as alternatives to parenteral desferrioxamine (DFO). The compound features a 2-methyl substituent on the pyridinone ring and an N-(2-methoxyethyl) side chain that confers intermediate lipophilicity (Kpart ≈ 0.3 in the iron-free form), positioning it within a critical physicochemical window that balances oral absorption against toxicity.

Molecular Formula C9H13NO3
Molecular Weight 183.2 g/mol
CAS No. 118178-79-3
Cat. No. B039082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-1-(2-methoxyethyl)-2-methylpyridin-4(1H)-one
CAS118178-79-3
Synonyms3-HMEMP
3-hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone
Molecular FormulaC9H13NO3
Molecular Weight183.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=CN1CCOC)O
InChIInChI=1S/C9H13NO3/c1-7-9(12)8(11)3-4-10(7)5-6-13-2/h3-4,12H,5-6H2,1-2H3
InChIKeyCBPRDGWDQCRPEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-1-(2-methoxyethyl)-2-methylpyridin-4(1H)-one (CP51): A Defined 3-Hydroxypyridin-4-one Iron Chelator for Research and Preclinical Sourcing


3-Hydroxy-1-(2-methoxyethyl)-2-methylpyridin-4(1H)-one (CAS 118178-79-3, also designated CP51) is a synthetic, bidentate 3-hydroxypyridin-4-one (HPO) iron(III) chelator belonging to a well-characterized family of orally active ligands developed as alternatives to parenteral desferrioxamine (DFO) [1]. The compound features a 2-methyl substituent on the pyridinone ring and an N-(2-methoxyethyl) side chain that confers intermediate lipophilicity (Kpart ≈ 0.3 in the iron-free form), positioning it within a critical physicochemical window that balances oral absorption against toxicity [2]. CP51 has been directly compared with the clinically approved HPO deferiprone (CP20/L1) and other analogs in multiple independent in vivo studies of iron mobilization, antimalarial activity, and organ-specific protection.

Why Hydroxypyridin-4-one Iron Chelators Cannot Be Interchanged: The Case for 3-Hydroxy-1-(2-methoxyethyl)-2-methylpyridin-4(1H)-one (CP51)


Within the 3-hydroxypyridin-4-one series, seemingly minor alterations to the N-alkyl and 2-alkyl substituents generate profound divergence in lipophilicity, oral iron excretion efficacy, acute toxicity, and therapeutic safety margin. In the foundational Blood 1990 study spanning compounds with Kpart values from 0.002 to >20, oral efficacy correlated with lipophilicity (r = 0.6), but this came at the cost of increasing acute toxicity (r = 0.83 between 59Fe excretion and 1/LD50), with a sharp toxicity escalation at Kpart > 1.0 [1]. CP51 occupies a narrow, experimentally defined favorable zone—Kpart 0.3 in iron-free form—where oral efficacy is maximized relative to toxicity. Consequently, sourcing a different HPO analog (e.g., deferiprone/CP20 with Kpart 0.21, or CP94 with Kpart 0.85) without accounting for these quantitative structure-activity relationships risks either suboptimal oral iron mobilization or unacceptable toxicity in a given experimental model.

Quantitative Differentiation Evidence for 3-Hydroxy-1-(2-methoxyethyl)-2-methylpyridin-4(1H)-one (CP51) Versus Closest Analogs


Oral 59Fe Excretion Efficacy: CP51 vs. Deferiprone (CP20/L1) in Iron-Overloaded Mice

In a direct head-to-head comparison within the same study, CP51 demonstrated 2.46 ± 0.11% 59Fe excretion increase per mg/kg administered orally to iron-overloaded mice, compared with only 0.85 ± 0.59% per mg/kg for the clinically approved HPO deferiprone (CP20/L1) [1]. This represents an approximately 2.9-fold greater oral iron excretion efficacy per unit dose. The dose required to achieve a 200% increase in 59Fe excretion was 91 mg/kg for CP51 versus 231 mg/kg for CP20—a 60% lower required dose. CP51 was significantly more effective than orally administered CP20 (P ≤ 0.02). CP51 also outperformed intraperitoneal DFO at equivalent doses (P ≤ 0.02) [1].

Iron chelation Oral bioavailability 59Fe excretion assay

Subacute Hepatic Iron Removal: CP51 Achieves Highest Liver Iron Depletion Among HPO Series

In a 60-day subacute dosing study in iron-overloaded mice, CP51 achieved 63% hepatic iron removal—the highest among all hydroxypyridin-4-ones tested—compared with only 37% for deferiprone (CP20) and 46% for the parenteral standard desferrioxamine (DFO) [1]. The full range of HPO liver iron removal spanned from 37% (CP20) to 63% (CP51). All reductions were statistically significant versus baseline (P < 0.001 by chemical iron quantitation; P < 0.01 by Perls' stain). Importantly, no significant reduction in splenic or cardiac iron was observed with any chelator, and no deaths occurred in iron-overloaded animals receiving CP51 over the 60-day course [1].

Hepatic iron overload Subacute toxicity Iron chelation therapy

Therapeutic Safety Margin: Lipophilicity-Positioned Advantage of CP51 Over Deferiprone

CP51 exhibits a partition coefficient (Kpart) of 0.3 in the iron-free form, which places it above the minimum threshold of 0.3 identified for effective oral activity but well below the critical Kpart = 1.0 threshold at which acute toxicity escalates sharply (LD50 decreases abruptly for compounds with Kpart > 1.0) [1]. By comparison, deferiprone (CP20) has a lower Kpart of 0.21 (below the 0.3 oral efficacy threshold) and a poorer therapeutic safety margin: the ratio of LD50 to the dose required for 200% 59Fe increase is 8.4 for CP51 versus only 4.2 for CP20 [1]. CP51 also displays a very low Kpart of 0.005 for its iron complex, favoring efficient iron complex excretion [1]. In the broader structure-activity analysis, CP51 and CP94 were identified as the two compounds with the most favorable efficacy-to-toxicity ratios among all tested HPOs [1].

Partition coefficient Therapeutic index Lipophilicity-toxicity relationship

Paraquat-Induced Mortality Reduction: Lipophilicity-Driven Protection Unique to CP51 Versus Desferrioxamine

In a rat model of lethal paraquat intoxication (40 mg/kg IV), continuous intravenous infusion of CP51 at 25 mg/kg/24h significantly reduced mortality compared with PBS-treated controls (8 of 15 rats survived with CP51 vs. 3 of 27 controls; P < 0.01) [1]. By contrast, desferrioxamine (DFO) administered at the same dose (25 mg/kg/24h) or at a higher dose (50 mg/kg/24h) produced no significant survival benefit compared with PBS controls [1]. The authors attributed this differential protective effect specifically to the higher lipophilicity of CP51, which enables penetration into alveolar epithelial cells where paraquat-mediated free radical generation occurs—a property that the hydrophilic DFO lacks [1].

Paraquat poisoning Oxidative stress Lipophilic iron chelator

In Vivo Antimalarial Activity: CP51 Suppresses Plasmodium berghei Whereas Deferiprone (CP20) Fails

In a comparative study of HPO iron chelators against Plasmodium berghei in rats, compounds segregated into two distinct categories based on in vivo antimalarial efficacy. CP51, along with CP94 and CP96, produced a strong antimalarial effect comparable to or better than desferrioxamine (DFO), whereas CP20 (deferiprone), CP38, and CP40 failed to suppress malaria [1]. The antimalarial activity showed a close linear correlation with the reduction in hepatic non-heme iron (r = 0.9837), and the most lipophilic compounds were the most effective in both suppressing parasitemia and depleting hepatic iron stores [1]. This class-level finding positions CP51 among the active antimalarial HPO subset, distinguishing it from the clinically available but antimalarial-inactive CP20.

Antimalarial Plasmodium berghei Iron chelation therapy

Recommended Research and Industrial Application Scenarios for 3-Hydroxy-1-(2-methoxyethyl)-2-methylpyridin-4(1H)-one (CP51)


Preclinical Iron Overload Model Studies Requiring Maximal Oral Iron Excretion

In rodent models of transfusional iron overload or hereditary hemochromatosis where oral iron chelation is the desired route, CP51 offers the highest documented oral 59Fe excretion efficacy (2.46% per mg/kg) and the lowest dose threshold for a 200% excretion increase (91 mg/kg) among tested HPOs, providing a 2.9-fold potency advantage over deferiprone . Its 63% hepatic iron removal in subacute dosing further supports its selection as the reference HPO for liver iron depletion studies . Researchers should note that oral efficacy is maximized in the Kpart range of 0.3–1.0, and CP51 (Kpart = 0.3) sits at the lower end of this optimal window with a favorable safety margin ratio of 8.4 .

Oxidative Lung Injury Models: Intracellular Iron Chelation in Alveolar Epithelium

In experimental models of pulmonary oxidative injury—particularly paraquat-induced alveolar epithelial damage—CP51 is the only HPO chelator with documented in vivo survival benefit in vitamin E-normal animals, significantly reducing mortality (P < 0.01) where desferrioxamine completely fails . Its intermediate lipophilicity (Kpart = 0.3) enables penetration into alveolar type II cells, a prerequisite for quenching intracellular iron-catalyzed free radical generation . This application scenario is specifically tied to the combination of iron chelation capacity with sufficient lipid solubility, a dual property not shared by the more hydrophilic DFO or the less effective CP20 .

Antimalarial Drug Discovery: Iron Chelation Strategy Against Plasmodium Species

For antimalarial screening cascades employing iron chelation as a therapeutic strategy, CP51 represents a structurally validated active chemotype within the HPO family. It produced strong suppression of P. berghei in vivo, in contrast to the inactive deferiprone (CP20), with antimalarial efficacy closely correlated to hepatic iron depletion (r = 0.9837) . The N-(2-methoxyethyl) substituent of CP51 confers the specific lipophilicity required for antimalarial activity, a structure-activity relationship confirmed across multiple HPO analogs (CP51, CP94, CP96 active; CP20, CP38, CP40 inactive) . CP51 can serve as a positive control or lead scaffold in antimalarial iron chelator optimization programs.

Structure-Activity Relationship (SAR) Reference Compound for HPO Chelator Development

CP51 occupies a pivotal reference position in the HPO SAR landscape due to its extensively characterized physicochemical profile across multiple peer-reviewed studies. Its crystal structure has been solved, confirming the quinoid tautomeric form , and its full profile—pKa values, iron(III) stability constants, distribution coefficients for both free ligand and iron complex, oral iron excretion dose-response characteristics, LD50, and subacute toxicity—has been published in direct comparison with multiple analogs . This makes CP51 an ideal benchmark compound for medicinal chemistry programs synthesizing novel HPO derivatives, as its Kpart of 0.3, safety margin ratio of 8.4, and 63% hepatic iron removal provide well-defined quantitative reference points against which new analogs can be benchmarked .

Quote Request

Request a Quote for 3-Hydroxy-1-(2-methoxyethyl)-2-methylpyridin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.